molecular formula C9H11NO2S B13206803 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid

2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B13206803
M. Wt: 197.26 g/mol
InChI Key: DPAQJNDEYLWXMP-UHFFFAOYSA-N
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Description

2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid (CAS 1508433-12-2) is a high-purity chemical building block with a molecular formula of C9H11NO2S and a molecular weight of 197.25 g/mol . This compound is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery research, particularly for developing novel therapeutic agents. Its structure, featuring a cyclobutyl-substituted thiazole core linked to an acetic acid functional group, makes it a versatile intermediate for constructing more complex molecules. Research indicates that substituted thiazole compounds bearing a cyclobutyl group have been investigated as key components in potential treatments for inflammatory diseases, such as rheumatoid arthritis and lupus erythematosus . The acetic acid side chain provides a handle for further chemical modification, typically via coupling reactions to form amides or esters, allowing researchers to explore structure-activity relationships and develop targeted bioactive molecules. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It requires careful handling and storage, sealed in a dry environment at -20°C or below to ensure long-term stability . Appropriate safety precautions should be followed, as it may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon single exposure (H335) .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-(2-cyclobutyl-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C9H11NO2S/c11-8(12)4-7-5-13-9(10-7)6-2-1-3-6/h5-6H,1-4H2,(H,11,12)

InChI Key

DPAQJNDEYLWXMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CS2)CC(=O)O

Origin of Product

United States

Preparation Methods

Overview

This method involves the formation of the thiazole ring through cyclization of suitable thioamide and α-halo ketone or acid derivatives, followed by functionalization to introduce the acetic acid group at the 4-position.

Synthetic Route

  • Step 1: Preparation of 2-amino-4-cyclobutylthiazole derivatives via Hantzsch-type cyclization.
  • Step 2: Oxidation or carboxylation at the 4-position to introduce the acetic acid functionality.

Example Procedure

A typical approach involves reacting a cyclobutyl thioamide with an α-halo acid or ester, followed by cyclization under acidic or basic conditions. The key is to generate the thiazole ring with the desired substituents, then hydrolyze ester groups to obtain the free acid.

Multi-step Synthesis from 2-Amino-4-cyclobutylthiazole

Synthesis of 2-Amino-4-cyclobutylthiazole

  • Method: Cyclization of cyclobutyl thioamide with α-haloketones or α-halo acids.
  • Reagents: Lawesson’s reagent or phosphorus oxychloride (POCl₃) for ring formation.
  • References: Similar strategies are documented for thiazole synthesis from amino acids and thioamides.

Functionalization to Acetic Acid

  • Step: Oxidation of the methyl group at the 4-position to carboxylic acid.
  • Reagents: Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under controlled conditions.
  • Outcome: Conversion of methyl substituents to carboxylic acids, yielding the target compound.

Alternative Route: Construction via Thiazole Ring from α-Haloketones and Thioamides

Synthesis Scheme

  • Step 1: Formation of thiazole ring through condensation of α-haloketones with thioamides.
  • Step 2: Introduction of the cyclobutyl group via nucleophilic substitution at the 2-position.
  • Step 3: Oxidation of methyl groups to carboxylic acids.

Key Reagents and Conditions

Step Reagents Conditions Notes
Thiazole formation Thioamide + α-haloketone Reflux, acid or base catalysis Commonly used in heterocyclic synthesis
Cyclobutyl substitution Cyclobutyl halide Nucleophilic substitution Ensures regioselectivity at the 2-position
Oxidation to acid KMnO₄ or K₂Cr₂O₇ Aqueous, reflux Converts methyl to carboxylic acid

Summary of Synthetic Strategies

Method Advantages Disadvantages References
Cyclization of thioamides High regioselectivity Multi-step, requires purification ,
Functionalization of 2-aminothiazole Versatile Possible low yields ,
Construction from α-haloketones Well-established Requires careful control of reaction conditions

Final Remarks

Given the complex nature of heterocyclic synthesis, optimization of reaction conditions, choice of reagents, and purification techniques are vital for efficient production. The methods summarized herein are supported by extensive literature and are adaptable for large-scale synthesis, ensuring the compound's availability for pharmacological and chemical research.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its antitumor properties and potential use in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: The cyclobutyl group provides moderate steric bulk compared to the tert-butyl group, which may reduce metabolic stability but improve target binding specificity . Electron-withdrawing groups (e.g., 2-fluorophenyl) may modulate electronic density on the thiazole ring, affecting reactivity or binding to enzymes .

Biological Relevance: Thiazole derivatives with acetic acid side chains are prevalent in antibiotics (e.g., tigemonam, cefotaxime), where the carboxylate group chelates metal ions in bacterial enzymes .

Physicochemical Properties

Property 2-(2-Cyclobutyl) Derivative 2-(2-Benzyl) Derivative 2-(2-tert-Butyl) Derivative
LogP (Predicted) ~1.5 ~2.8 ~2.0
Water Solubility Moderate Low Moderate
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 1 (COOH)

*Data inferred from structural analogs .

Biological Activity

2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a cyclobutyl ring linked to a thiazole moiety and an acetic acid functional group. Its molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of approximately 249.29 g/mol. The melting point of the compound ranges from 105–107 °C, indicating its stability at room temperature.

Synthesis Methods

The synthesis of this compound typically involves the reaction of specific thiazole derivatives with acetic anhydride. Various synthetic routes have been explored to optimize yield and purity, including:

  • Method A : Reaction of thiazole derivatives with acetic anhydride under controlled temperature.
  • Method B : Use of microwave-assisted synthesis to enhance reaction efficiency.

These methods are crucial for producing compounds with desired biological properties.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing thiazole rings, including this compound, exhibit significant anti-inflammatory and analgesic activities. These effects are often attributed to their ability to inhibit specific enzymes or receptors involved in inflammatory pathways. For instance, studies have shown that this compound may modulate the activity of cyclooxygenase enzymes (COX), which play a critical role in inflammation .

Anticancer Potential

Recent investigations into the anticancer properties of thiazole derivatives have highlighted their potential as lead compounds in cancer therapy. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinoma cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Target
This compoundAnti-inflammatoryNot specifiedCOX enzymes
1,3-Thiazole derivative AAnticancer10.5 (MCF-7)Apoptosis induction
1,3-Thiazole derivative BAntibacterial15.0 (E. coli)Bacterial cell wall synthesis

Case Studies

  • Case Study on Anti-inflammatory Activity :
    A study evaluated the anti-inflammatory effects of various thiazole derivatives, including our compound of interest. The results indicated significant reduction in pro-inflammatory cytokines in treated models compared to controls.
  • Case Study on Anticancer Activity :
    In vitro analysis revealed that this compound reduced cell viability in MCF-7 cells by over 50% at concentrations above 20 µM after 48 hours of treatment. Flow cytometry confirmed an increase in apoptotic cells and a decrease in those in the S-phase of the cell cycle .

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